6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with significant potential in pharmaceutical applications. This compound is characterized by a unique molecular structure that includes a pyrrolo-pyrimidine framework, which is often associated with biological activity.
The compound is cataloged under the identifier BB01-0069 and has a molecular weight of 376.25 g/mol. Its molecular formula is C17H18BrN3O2, and it is recognized by the CAS number 587009-76-5. The compound is classified as a biologically active molecule, making it of interest in medicinal chemistry and drug development .
The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step synthetic routes that may include the following:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and catalysts used in these processes can vary widely depending on the desired yield and purity of the final product .
The molecular structure of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione features a fused bicyclic system consisting of both pyrrole and pyrimidine rings. The presence of substituents such as the bromoethyl and methylphenyl groups contributes to its chemical reactivity and biological properties.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details about these reactions often involve specific reagents and conditions that optimize yield while minimizing side products .
The mechanism of action for compounds like 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione often involves interaction with specific biological targets such as enzymes or receptors within cells.
Data on its pharmacodynamics suggest that it may act by inhibiting certain pathways critical for cell proliferation or survival, making it a candidate for further investigation in therapeutic contexts.
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies indicate that understanding these properties is crucial for developing effective formulations for pharmaceutical applications .
The primary applications of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lie within medicinal chemistry and drug development. Potential uses include:
Research continues to explore its efficacy in various therapeutic areas, highlighting its significance in ongoing scientific inquiries into novel drug candidates .
Retrosynthetic deconstruction of this polyheterocyclic target reveals three logical disconnections:
The optimal pathway proceeds through a seven-step sequence:
4-Methylacetophenone → Enol chloride → Knorr pyrrole formation → [3+2] Cycloaddition with dimethylbarbituric acid → N-Alkylation → Bromoethyl side chain installation → Crystallization [6] [8]
Comparative analysis with the analogous 5-phenyl derivative (CAS 585556-72-5, C₁₆H₁₆BrN₃O₂) highlights the enhanced steric demand of the para-methyl group, requiring adjusted temperature regimes in cyclization steps [4] [5].
Solvent polarity and catalyst selection critically impact ring-closure and alkylation efficiencies:
Table 1: Optimization of Key Reaction Conditions
Reaction Step | Optimal Catalyst | Optimal Solvent | Temperature | Reaction Time | Key Outcome |
---|---|---|---|---|---|
Pyrrole Formation | CuI/Proline | Toluene | 80°C | 12 h | Minimizes tar formation |
Pyrimidine Cyclization | Zn(OTf)₂ | DMF | 120°C | 8 h | Achieves >95% conversion |
N-Alkylation | DBU | Acetonitrile | 60°C | 6 h | Suppresses dialkylation byproducts |
Bromoethyl Installation | PPh₃ | Dichloromethane | 40°C | 3 h | Maintains ring stability |
Polar aprotic solvents (DMF, CH₃CN) enhance cyclization rates but necessitate strict water control (<200 ppm) to prevent hydrolysis. Phase-transfer catalysis (TBAB) improves alkylation yields by 12–15% in biphasic systems [1] [8].
Critical impurities identified via LC-MS (>99% purity reference standard) and NMR include:
Table 2: Purification Impact on Final Product Quality
Purification Method | Purity (%) | Recovery Yield | Major Impurity Removed | Analytical Method |
---|---|---|---|---|
Crude Product | 82–85 | N/A | N/A | HPLC-UV |
Silica Chromatography | 95–97 | 65% | Residual solvents | GC-FID |
Recrystallization (EtOAc/Hex) | 99.2 | 78% | Isomeric impurities | HPLC-MS |
Preparative HPLC | 99.8 | 55% | Polar degradation products | Ion-pair chromatography |
Recrystallization from ethyl acetate/hexane (3:1) achieves optimal balance between purity (99.2%) and recovery (78%). IPC monitoring at the penultimate stage reduces residual impurities by 40% [1]. Stability studies indicate degradation <0.5%/month when stored desiccated at -20°C [6].
Four key bottlenecks emerge at pilot scale (1 kg+ batches):
Thermodynamic analysis reveals the alkylation step has activation energy Eₐ = 72 kJ/mol, requiring precise temperature control ±2°C. Despite these challenges, >98% chemical purity at 10 kg scale is achievable through QbD approaches [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7